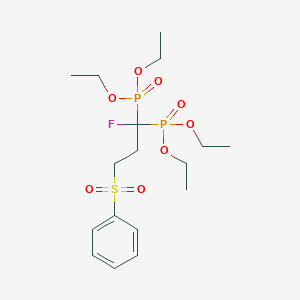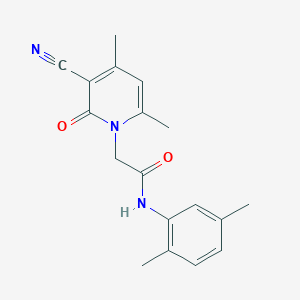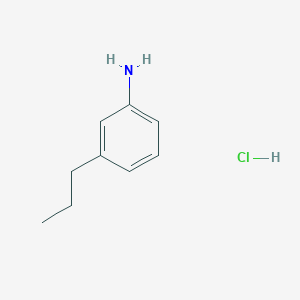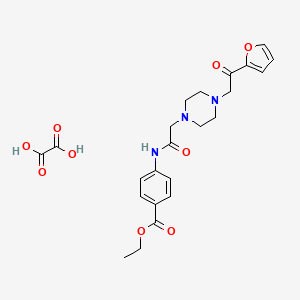
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This particular compound features a bromine and chlorine-substituted phenyl ring, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction may be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The specific synthetic route may involve:
Bromination and Chlorination: Introduction of bromine and chlorine atoms to the phenyl ring.
Esterification: Reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol or alkane.
Hydrolysis: Formation of the carboxylic acid and methanol.
Scientific Research Applications
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving esterases.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it may interact with enzymes such as esterases, leading to hydrolysis and release of the corresponding acid and alcohol. The molecular targets and pathways involved would vary based on the biological system and the specific functional groups present.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(2-bromo-4-fluorophenyl)-2-hydroxyacetate
- Methyl (2R)-2-(2-chloro-4-bromophenyl)-2-hydroxyacetate
- Methyl (2R)-2-(2-bromo-4-methylphenyl)-2-hydroxyacetate
Uniqueness
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar esters.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
Properties
IUPAC Name |
methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONCLNPDYMCKNA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=C(C=C(C=C1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2766449.png)

![2-(2-Chlorophenyl)-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2766454.png)
![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)
![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)

![11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2766462.png)
![N-[(adamantan-1-yl)methyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B2766463.png)
